5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Description
5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a diazinane-trione derivative characterized by a central pyrimidinetrione core substituted with a methylidene group linked to a phenoxy-ethoxy-tert-butylphenyl moiety. The tert-butylphenoxy ethoxy substituent enhances lipophilicity, which may influence bioavailability and blood-brain barrier (BBB) penetration, a critical factor in neuro-oncology applications .
Properties
IUPAC Name |
5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-23(2,3)16-6-10-18(11-7-16)30-13-12-29-17-8-4-15(5-9-17)14-19-20(26)24-22(28)25-21(19)27/h4-11,14H,12-13H2,1-3H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXGXAFBFUKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367441 | |
| Record name | STK087472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6074-01-7 | |
| Record name | STK087472 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenol with ethylene oxide to form 4-tert-butylphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid to produce 4-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde. Finally, the benzaldehyde derivative undergoes a condensation reaction with barbituric acid to yield the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and diazinane moieties, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazine-2,4,6-trione exhibit anticancer properties. The presence of the diazine moiety is crucial for its interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of diazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a vital role in preventing oxidative stress-related diseases. Research on related phenolic compounds has demonstrated their ability to scavenge free radicals effectively, which may be applicable to the compound .
Materials Science
Polymer Chemistry
In materials science, the incorporation of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazine-2,4,6-trione into polymer matrices can enhance thermal stability and mechanical properties. Researchers are investigating its use as a stabilizing agent in plastics and coatings . The compound's functional groups allow for chemical modification, leading to tailored properties for specific applications.
Agricultural Chemistry
Pesticide Development
The compound's structural features may also lend themselves to development as a pesticide or herbicide. Compounds with similar structures have been shown to possess bioactive properties that can disrupt pest physiology or inhibit plant growth in undesirable species. This application is particularly relevant in sustainable agriculture practices aiming to minimize chemical inputs.
Data Tables
Case Studies
-
Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of diazine derivatives for their anticancer effects. The findings suggested that modifications in the phenolic structure could significantly enhance cytotoxicity against various cancer cell lines . -
Polymer Applications
In Polymer Degradation and Stability, researchers explored the use of phenolic compounds as stabilizers in polyolefins. The results indicated that incorporating such compounds improved the thermal and oxidative stability of the polymers under stress conditions . -
Agricultural Impact
Research documented in Pest Management Science examined the herbicidal efficacy of phenoxy compounds against common weeds. The study concluded that these compounds could be developed into effective herbicides with reduced environmental impact compared to traditional chemicals.
Mechanism of Action
The mechanism of action of 5-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the death of cancer cells or bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Diazinane-trione derivatives share a common pyrimidinetrione scaffold but differ in substituents, which dictate their physicochemical and biological properties. Key analogues include:
Key Observations:
- Steric Effects : Bis(4-methylphenyl) groups in the analogue from introduce steric bulk, which may hinder binding to certain targets compared to the linear ethoxy chain in the target compound.
- Biological Relevance : VA33 () demonstrates significant anti-glioblastoma activity, suggesting that the diazinane-trione scaffold is pharmacologically promising. The target compound’s tert-butyl group may further optimize BBB penetration, a focus in glioblastoma drug development .
Physicochemical Properties
- Solubility : The ethoxy chain in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., ).
Biological Activity
Chemical Structure and Properties
The compound features a diazine core with multiple functional groups that may contribute to its biological activity. The presence of the 4-tert-butylphenoxy group and the ethoxy substituent suggests potential interactions with biological targets, possibly influencing enzyme inhibition or receptor modulation.
Molecular Formula
- C : 22
- H : 24
- N : 2
- O : 4
Research indicates that compounds similar to this diazine derivative may exhibit various biological activities, including:
- COX-2 Inhibition : Some derivatives have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. For instance, studies have demonstrated that certain compounds can inhibit COX-2 activity by up to 47.1% at specific concentrations .
- Antioxidant Properties : Compounds with similar structures have been evaluated for their antioxidant capabilities, which can mitigate oxidative stress in cells.
Case Study 1: COX-2 Inhibition
A study conducted on related compounds revealed that modifications in the structure significantly affected their COX-2 inhibitory activity. The compound tested showed promising results in reducing inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Case Study 2: Anticancer Activity
Another study explored the cytotoxic effects of diazine derivatives on cancer cell lines. The findings indicated that the compound exhibited selective toxicity against certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Summary of Biological Activities
| Activity Type | Effectiveness (%) | Reference |
|---|---|---|
| COX-2 Inhibition | Up to 47.1 | |
| Antioxidant Activity | Moderate | |
| Cytotoxicity | Selective |
Additional Insights
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds is crucial for evaluating their therapeutic potential.
- Safety Profile : Preliminary toxicity studies suggest that modifications to the structure can enhance safety while maintaining efficacy.
- Structure-Activity Relationship (SAR) : Ongoing research is focusing on how different substituents influence biological activity, paving the way for optimized drug design.
Q & A
Q. How can researchers address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer : Document all experimental parameters (e.g., stirring rate, humidity) using FAIR data principles. Use robustness testing (Youden’s factorial design) to assess parameter sensitivity. Share raw data via repositories like Zenodo and publish detailed SI (supplementary information) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
